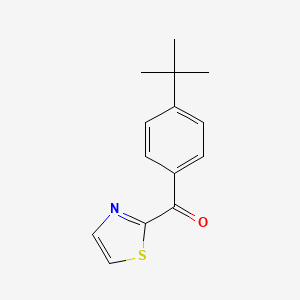

2-(4-tert-Butylbenzoyl)thiazole

Description

Properties

IUPAC Name |

(4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZUHENVSWZFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The base (e.g., triethylamine or pyridine) neutralizes HCl generated during the reaction, shifting equilibrium toward product formation. A molar ratio of 1:1.2 (thiazole:acyl chloride) is typically employed to ensure complete conversion of the limiting reagent. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and byproducts.

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0 | 78 |

| Pyridine | THF | 25 | 65 |

| DMAP | DCM | 0 | 92 |

Alternative Synthetic Routes

Catalytic Methods Using Tetrabutylammonium Salts

Recent advances highlight the use of tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as a phase-transfer catalyst for thiazole synthesis. Although demonstrated for 2-amino-4-arylthiazoles, this method can be extrapolated to this compound by substituting phenacyl bromides with 4-tert-butylbenzoyl chloride derivatives. Key advantages include:

-

Room temperature reactions : Eliminates need for cryogenic conditions.

-

Rapid kinetics : Completion within 15 minutes vs. hours for traditional methods.

Table 2: Catalytic Efficiency of Bu₄NPF₆ vs. Traditional Bases

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| Bu₄NPF₆ | 15 min | 95 |

| Triethylamine | 4 h | 78 |

Critical Analysis of Byproduct Formation

Over-Acylation and Mitigation Strategies

Over-acylation at the thiazole’s C4 position is a common side reaction, particularly at elevated temperatures. Strategies to suppress this include:

Purification Challenges

The product’s lipophilic nature (logP ≈ 3.5) complicates aqueous workups. Alternatives include:

-

Solid-phase extraction : Using C18 cartridges to separate unreacted acyl chloride.

-

Crystallization : Seeding with pure product induces crystallization from ethanol/water mixtures.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot studies using continuous-flow reactors demonstrate scalability. Key parameters:

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylbenzoyl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

The thiazole ring system is known for its versatility in medicinal chemistry. Compounds containing thiazole derivatives have been reported to exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have indicated that certain thiazole compounds can effectively inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Properties : Numerous thiazole-based compounds are under investigation for their anticancer activities. Research has demonstrated that 2-(4-tert-butylbenzoyl)thiazole and related compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. For example, a study found that specific thiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and glioblastoma .

- Neuroprotective Effects : There is emerging evidence that thiazole derivatives may play a role in neuroprotection. Some studies suggest that these compounds can inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A recent study evaluated a series of thiazole derivatives, including this compound, against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested for its antimicrobial properties against strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent inhibitory effects comparable to established antibiotics, indicating its promise as an alternative treatment option for bacterial infections .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is critical for optimizing the efficacy of thiazole-based compounds:

- Substituent Effects : The presence of bulky groups like tert-butyl has been shown to enhance the lipophilicity and biological activity of thiazole derivatives. This modification can improve cellular uptake and target specificity.

- Ring Modifications : Variations in the thiazole ring structure can significantly influence biological activity. For instance, modifications at different positions on the thiazole ring have been correlated with enhanced anticancer and antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylbenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazole Derivatives

Structural and Substituent Variations

Substituent Effects on Electronic and Steric Properties

- 2-(4-Phenylphenyl)benzo[d]thiazole (3a): Features a biphenyl group at the 4-position of the benzothiazole core.

- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine : Incorporates a triazole ring at the 5-position of the thiazole. The triazole introduces hydrogen-bonding capacity, absent in 2-(4-tert-Butylbenzoyl)thiazole, which could improve interactions with polar residues in enzymes .

Alkyl vs. Aryl Substituents

- 2-Isopropyl-4-methylthiazole : Smaller alkyl groups (isopropyl, methyl) reduce lipophilicity compared to the tert-butylbenzoyl group. This may result in lower metabolic stability but improved aqueous solubility .

- 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzothiazole : The bromo and hydroxy groups create an electron-deficient aromatic system, contrasting with the electron-rich tert-butylbenzoyl group. Such electronic differences can modulate reactivity in cross-coupling reactions or redox-dependent biological activities .

DNA Binding and Anticancer Potential

- Isothia-Nt (thiazole-oligopeptide hybrid): Demonstrates DNA minor groove binding due to its extended peptide backbone, a property less likely in this compound due to the absence of flexible oligopeptide chains .

- 4-tert-Butyl-5-triazolylthiazol-2-amine : Exhibits anticancer activity via triazole-mediated interactions with kinase domains. The tert-butyl group in this compound and the target molecule may both enhance cellular uptake through increased lipophilicity .

Spectroscopic and Computational Insights

- 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile: Computational studies reveal strong electron-withdrawing effects from the malononitrile group, leading to a polarized electronic structure. In contrast, the tert-butylbenzoyl group in the target compound is electron-donating, which could stabilize charge-transfer complexes in materials applications .

Biological Activity

Overview

2-(4-tert-Butylbenzoyl)thiazole is a compound belonging to the thiazole family, characterized by a thiazole ring with a tert-butyl group attached to a benzoyl moiety. This structural configuration influences its chemical reactivity and biological activities, making it an interesting candidate for various applications in medicinal chemistry and biological research.

The molecular formula of this compound is C16H24N2OS, and it exhibits unique reactivity due to the presence of the tert-butyl group. This group enhances the compound's stability and may affect its interaction with biological targets.

Biological Activities

Research indicates that this compound possesses several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens, showing promising results against bacteria and fungi .

- Antitumor Properties : The compound has been explored for its potential as an antitumor agent. Thiazoles are known to inhibit specific enzymes involved in cancer cell proliferation, which may be relevant for this compound .

- Acetylcholinesterase Inhibition : Thiazole derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby enhancing acetylcholine levels in the brain .

The mechanism of action for this compound likely involves interactions with specific molecular targets. The thiazole ring's aromaticity and electron density allow it to participate in various biochemical interactions, potentially inhibiting enzymes or interfering with cellular processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar thiazole compounds:

- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity against Candida species. Some derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole, suggesting enhanced antifungal properties .

- Trypanocidal Activity : Research on 2,4-disubstituted thiazoles demonstrated significant trypanocidal activity, indicating that structural modifications can lead to improved potency against Trypanosoma brucei infections .

- In Silico Studies : Molecular docking studies have been employed to investigate the binding interactions of thiazole derivatives with target enzymes, providing insights into their potential therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

| Compound | Antimicrobial Activity | Antitumor Activity | Acetylcholinesterase Inhibition |

|---|---|---|---|

| This compound | Moderate | Promising | Potentially effective |

| 4-(benzo[d]thiazole-2-yl) phenols | High | Moderate | Strong |

| 2,4-Disubstituted thiazoles | High | Variable | Not evaluated |

Q & A

Basic: What experimental parameters should be optimized during the synthesis of 2-(4-tert-Butylbenzoyl)thiazole to maximize yield?

Methodological Answer:

-

Reaction Conditions: Vary temperature (e.g., 60–120°C), solvent polarity (e.g., THF vs. DMF), and reaction time to identify optimal conditions. Use kinetic studies to monitor intermediate formation .

-

Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or organocatalysts to accelerate benzoylation of the thiazole ring.

-

Purification: Compare column chromatography (silica gel, gradient elution) vs. recrystallization (solvent pairs like ethanol/water) to assess purity via HPLC (>98%) .

-

Example Data Table:

Temperature (°C) Solvent Catalyst Yield (%) Purity (%) 80 THF None 65 92 100 DMF AlCl₃ 82 98

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

-

NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions on the thiazole ring and tert-butyl group integration. Compare chemical shifts with computational predictions (e.g., DFT calculations) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out byproducts.

-

X-ray Crystallography: Resolve crystal structure to confirm stereoelectronic effects of the tert-butyl group on benzoyl-thiazole conjugation.

Advanced: How can contradictory bioactivity data for this compound across studies be systematically addressed?

Methodological Answer:

-

Replicate Assays: Perform primary analysis (original protocol) and replicated analysis (modified conditions, e.g., pH, temperature) to test robustness .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Orthogonal Validation: Use complementary assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement.

-

Data Normalization: Normalize activity data to internal controls (e.g., reference inhibitors) and account for batch-to-batch compound variability via HPLC purity checks.

Advanced: What computational strategies predict this compound’s reactivity in novel reaction environments?

Methodological Answer:

- DFT Calculations: Model transition states for benzoylation reactions to identify rate-limiting steps and substituent effects .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation tendencies.

- Response Surface Methodology (RSM): Use tools like Design Expert to design experiments varying solvent, catalyst load, and temperature, then validate predictions with empirical data .

Basic: How should stability studies for this compound be designed under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- Light Sensitivity: Compare stability in amber vs. clear vials under UV/visible light exposure.

- pH-Dependent Stability: Test compound integrity in buffers (pH 2–9) to simulate biological or storage environments.

Advanced: What mechanistic approaches differentiate kinetic vs. thermodynamic control in this compound’s reactions?

Methodological Answer:

- Variable-Temperature NMR: Track intermediate formation at low temperatures (kinetic control) vs. equilibration at elevated temperatures (thermodynamic control).

- Quenching Experiments: Halt reactions at timed intervals to isolate intermediates for structural analysis.

- Computational Free Energy Maps: Compare energy barriers for competing pathways using Gaussian or ORCA software.

Advanced: How can structure-activity relationship (SAR) studies be structured to improve this compound’s efficacy?

Methodological Answer:

- Core Modifications: Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on benzoyl) and test bioactivity.

- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate spatial electronic features with activity data.

- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen-bond acceptors) via docking studies (AutoDock Vina) .

Basic: What purification challenges arise during this compound synthesis, and how are they resolved?

Methodological Answer:

- Byproduct Removal: Use gradient elution (hexane/ethyl acetate) in column chromatography to separate unreacted starting materials.

- Solvent Selection: Optimize recrystallization solvents (e.g., ethyl acetate/hexane) based on compound solubility curves.

- Centrifugal Partition Chromatography (CPC): For scale-up, employ CPC to achieve high recovery rates without silica gel adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.